molecular formula C5H13BrN2S B6308862 (Butylsulfanyl)methanimidamide hydrobromide CAS No. 4269-98-1

(Butylsulfanyl)methanimidamide hydrobromide

Cat. No.: B6308862
CAS No.: 4269-98-1
M. Wt: 213.14 g/mol
InChI Key: FDJAYNJQYQQAAY-UHFFFAOYSA-N
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Description

(Butylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C5H13BrN2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butylsulfanyl group attached to a methanimidamide moiety, with hydrobromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfanyl)methanimidamide hydrobromide typically involves the reaction of butylsulfanyl compounds with methanimidamide precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Butylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound. These products have diverse applications in different fields of research.

Scientific Research Applications

(Butylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Butylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (Methylsulfanyl)methanimidamide hydrobromide
  • (Ethylsulfanyl)methanimidamide hydrobromide
  • (Propylsulfanyl)methanimidamide hydrobromide

Uniqueness

(Butylsulfanyl)methanimidamide hydrobromide is unique due to its butylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

butyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.BrH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJAYNJQYQQAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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